Fonazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Fonazine hydrochloride involves several steps. One common method includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is generally preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods often involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
Fonazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using lead oxide or other oxidizing agents.
Substitution: This compound can undergo substitution reactions with alkyl or aryl-ortho-diamines, forming azonium bases.
Common reagents used in these reactions include nitrobenzene, aniline, and pyrocatechin . Major products formed from these reactions include various phenazine derivatives, such as naphthophenazines and naphthotolazines .
Scientific Research Applications
Fonazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Fonazine hydrochloride exerts its effects by inhibiting serotonin and histamine H1 receptors . This inhibition reduces the activity of these neurotransmitters, leading to analgesic and anti-inflammatory effects. The molecular targets involved include serotonin and histamine receptors, which play a crucial role in the modulation of pain and inflammation .
Comparison with Similar Compounds
Fonazine hydrochloride is unique among phenothiazine derivatives due to its dual action as a serotonin antagonist and histamine antagonist . Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used primarily as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
This compound stands out due to its specific application in the treatment of migraines and its dual receptor inhibition .
Properties
CAS No. |
34396-64-0 |
---|---|
Molecular Formula |
C19H26ClN3O2S2 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O2S2.ClH/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;/h6-12,14H,13H2,1-5H3;1H |
InChI Key |
YKXZRFSKLBBPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.Cl |
Origin of Product |
United States |
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